

# How to monitor Boc-Val-Cit-PAB linker cleavage in real-time

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## Compound of Interest

Compound Name: *Boc-Val-Cit-PAB*

Cat. No.: *B15607462*

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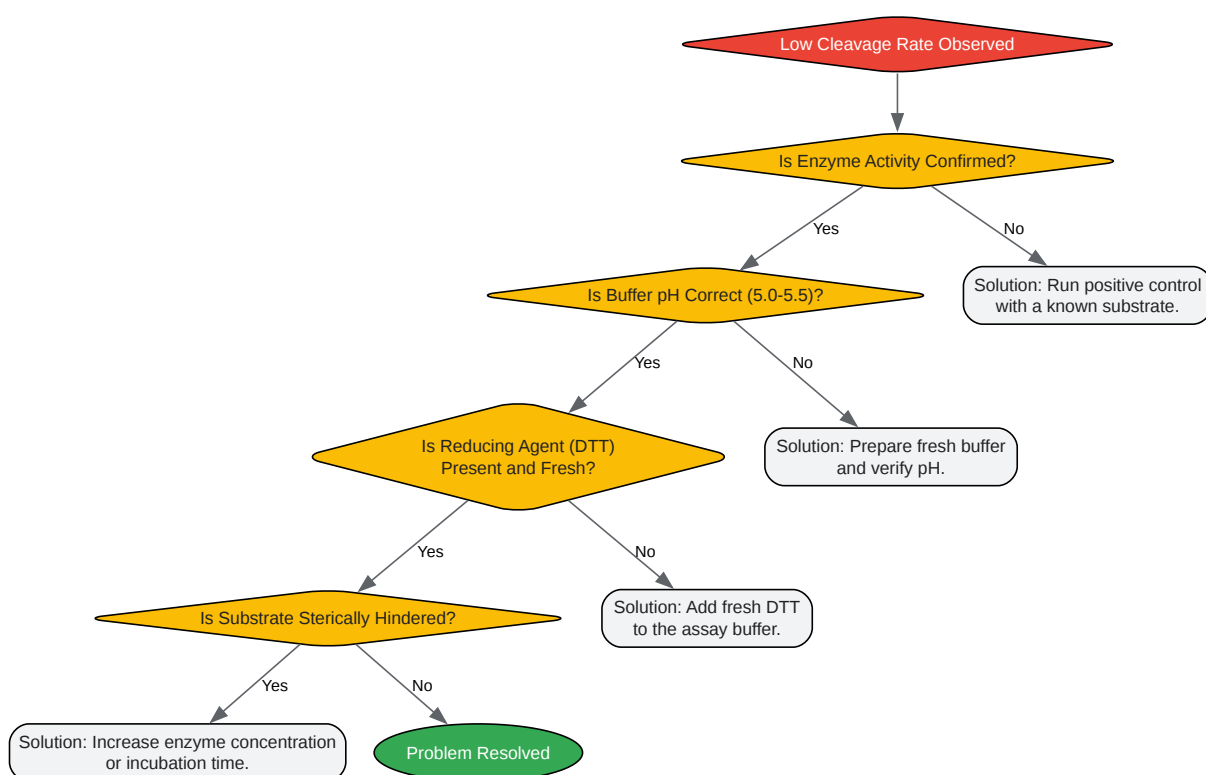
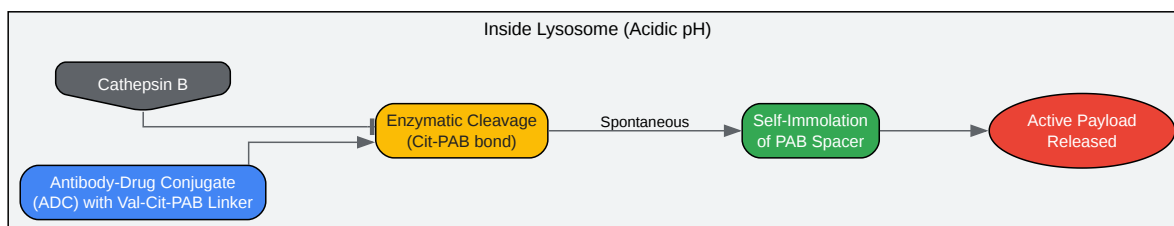
## Technical Support Center: Boc-Val-Cit-PAB Linker

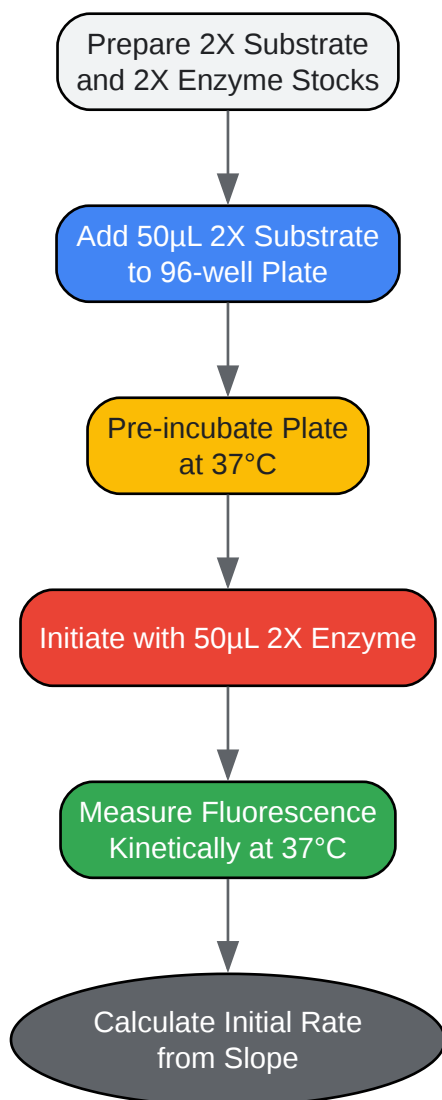
Welcome to the technical support center for monitoring **Boc-Val-Cit-PAB** linker systems. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the real-time monitoring of Val-Cit-PAB linker cleavage, a critical step in the mechanism of action for many Antibody-Drug Conjugates (ADCs).

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Val-Cit-PAB linker cleavage?

A1: The Val-Cit-PAB linker is designed for enzymatic cleavage within the lysosome of target cells. The primary enzyme responsible is Cathepsin B, a lysosomal cysteine protease often overexpressed in tumor cells.[1][2] Cathepsin B recognizes and cleaves the amide bond between the citrulline (Cit) and the p-aminobenzyl carbamate (PABC) spacer.[3] This initial cleavage is irreversible and triggers a spontaneous 1,6-self-immolation cascade of the PABC spacer, which releases the active cytotoxic payload in an unmodified form.[4][5][6]





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